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molecular formula C19H28N2O2 B153081 Tert-butyl 1-benzyl-1,7-diazaspiro[4.4]nonane-7-carboxylate CAS No. 646055-62-1

Tert-butyl 1-benzyl-1,7-diazaspiro[4.4]nonane-7-carboxylate

Cat. No. B153081
M. Wt: 316.4 g/mol
InChI Key: LECMSITUHGZUDO-UHFFFAOYSA-N
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Patent
US06956042B2

Procedure details

A solution of t-butyl 6-benzyl-2,6-diazaspiro[4.4]nonane-2-carboxylate (1.70 g, 5.37 mmol) in methanol (30 mL) was mixed with 10% palladium on carbon (50 mg). The mixture was shaken under a hydrogen atmosphere (50 psi) in a Parr hydrogenation apparatus for 8 h and filtered through Celite. The filtrate was concentrated by rotary evaporation and high vacuum treatment, leaving 1.26 g of viscous, light brown oil (>100%), which was of sufficient purity to be used in the subsequent reaction.
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
50 mg
Type
catalyst
Reaction Step One
Name
Yield
100%

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:23][CH2:22][CH2:21][C:9]21[CH2:13][N:12]([C:14]([O:16][C:17]([CH3:20])([CH3:19])[CH3:18])=[O:15])[CH2:11][CH2:10]2)C1C=CC=CC=1>CO.[Pd]>[CH2:13]1[C:9]2([CH2:21][CH2:22][CH2:23][NH:8]2)[CH2:10][CH2:11][N:12]1[C:14]([O:16][C:17]([CH3:20])([CH3:19])[CH3:18])=[O:15]

Inputs

Step One
Name
Quantity
1.7 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C2(CCN(C2)C(=O)OC(C)(C)C)CCC1
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Name
Quantity
50 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was shaken under a hydrogen atmosphere (50 psi) in a Parr hydrogenation apparatus for 8 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated by rotary evaporation and high vacuum treatment

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
C1N(CCC12NCCC2)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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